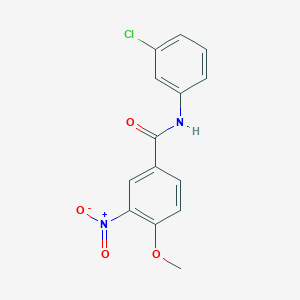N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide
CAS No.:
Cat. No.: VC14805249
Molecular Formula: C14H11ClN2O4
Molecular Weight: 306.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H11ClN2O4 |
|---|---|
| Molecular Weight | 306.70 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide |
| Standard InChI | InChI=1S/C14H11ClN2O4/c1-21-13-6-5-9(7-12(13)17(19)20)14(18)16-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,16,18) |
| Standard InChI Key | WRLHWNCVQKIPMG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Introduction
N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide is an organic compound belonging to the benzamide family. It is characterized by a benzamide core substituted with a chlorophenyl group, a methoxy group, and a nitro group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique functional groups, which allow for various chemical modifications .
Synthesis
The synthesis of N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide typically involves the coupling of 4-methoxy-3-nitrobenzoic acid with 3-chloroaniline. This reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) within an organic solvent like dichloromethane. This method allows for high yields and purity of the final compound, making it suitable for further applications in research.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide primarily involves its interaction with biological targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that participate in various biochemical pathways, potentially influencing cellular processes.
Applications
This compound has several scientific uses, particularly in medicinal chemistry and organic synthesis. Its unique functional groups enable it to undergo various chemical reactions, highlighting its versatility in synthetic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume